5-Chloro-N-cyclohexylpentanamide-d11

Description

BenchChem offers high-quality 5-Chloro-N-cyclohexylpentanamide-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-cyclohexylpentanamide-d11 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBOCFRZMDIDG-BMWRUFNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)CCCCCl)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727170 |

Source

|

| Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073608-18-0 |

Source

|

| Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol (B1669032). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

5-Chloro-N-cyclohexylpentanamide-d11 is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium (B1214612).[1] This deuteration is a critical tool in pharmaceutical research, primarily used to investigate the metabolic fate of drugs and to potentially enhance their pharmacokinetic profiles. The parent compound, 5-Chloro-N-cyclohexylpentanamide, is a crucial building block in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[2][3] The incorporation of deuterium can slow down the rate of metabolic processes that involve the breaking of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and improved therapeutic efficacy of the final drug product.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloro-N-cyclohexylpentanamide-d11 and its non-deuterated analog.

| Property | 5-Chloro-N-cyclohexylpentanamide-d11 | 5-Chloro-N-cyclohexylpentanamide |

| CAS Number | 1073608-18-0[1] | 15865-18-6[5] |

| Molecular Formula | C₁₁H₉D₁₁ClNO[6] | C₁₁H₂₀ClNO[5] |

| Molecular Weight | 228.80 g/mol [6] | 217.74 g/mol [7] |

| Appearance | White to Off-White Solid[7] | White to Off-White Solid[8] |

| Solubility | Slightly soluble in Chloroform and Methanol[7] | Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[9] |

| Storage | 2-8°C, Hygroscopic[7][8] | 4°C, Hygroscopic[7] |

| SMILES | [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(NC(=O)CCCCCl)C([2H])([2H])C1([2H])[2H][1] | ClCCCCC(=O)NC1CCCCC1[5] |

| InChI | InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D[1] | InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)[5] |

Experimental Protocols

The synthesis of 5-Chloro-N-cyclohexylpentanamide and its deuterated analog can be achieved through several routes. The following are detailed methodologies based on published literature.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

Method 1: From Cyclohexylamine (B46788) and 5-Chlorovaleryl Chloride

This method involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride.[2]

-

Reaction Setup: In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as methyltetrahydrofuran, followed by the addition of water and potassium carbonate.

-

Acylation: Cool the mixture to below 5°C. Slowly add 5-chlorovaleryl chloride dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

-

Workup: Separate the organic layer. The aqueous layer is then extracted with methyltetrahydrofuran. The organic phases are combined and washed with dilute hydrochloric acid and then with water until neutral.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from petroleum ether to yield white crystals of 5-Chloro-N-cyclohexylpentanamide.

Method 2: From 5-Chlorovaleronitrile (B1664646) and Cyclohexanol (B46403)

This method utilizes a Ritter-type reaction where a nitrile reacts with an alcohol in the presence of a strong acid.[10]

-

Reaction Setup: In a reaction vessel, add concentrated sulfuric acid and cool it to 0-5°C.

-

Reaction: A pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol is added dropwise to the cold sulfuric acid. The reaction temperature is gradually increased and maintained at 25-30°C for 2 hours.

-

Workup: The reaction mixture is then poured into crushed ice, and the resulting mixture is extracted with methyl isobutyl ketone (MIBK). The organic layers are combined, washed with a sodium bicarbonate solution until neutral, and then with brine.

-

Purification: The organic solvent is removed under reduced pressure, and the crude product is recrystallized from petroleum ether to yield 5-Chloro-N-cyclohexylpentanamide.

Synthesis of 5-Chloro-N-(cyclohexyl-d11)pentanamide

The synthesis of the deuterated analog follows a similar acylation procedure, using deuterated cyclohexylamine as a starting material.[11]

-

Reaction Setup: A solution of crude cyclohexylamine-d11 and triethylamine (B128534) in methylene (B1212753) chloride is prepared and cooled in an ice bath.

-

Acylation: 5-Chlorovaleryl chloride is added dropwise to the cooled solution.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified using standard organic chemistry techniques to yield 5-Chloro-N-(cyclohexyl-d11)pentanamide.

Diagrams

Experimental Workflow: Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11

Caption: Synthesis workflow for 5-Chloro-N-cyclohexylpentanamide-d11.

Signaling Pathway: Mechanism of Action of Cilostazol

5-Chloro-N-cyclohexylpentanamide-d11 is a precursor to deuterated Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor.[3][4]

Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a valuable tool for researchers in drug metabolism and pharmacokinetics, particularly in the development of new analogs of Cilostazol. Its synthesis is well-documented, and its application as a stable isotope-labeled internal standard or as a precursor to deuterated active pharmaceutical ingredients highlights its importance in modern drug development. This guide provides a foundational understanding of its properties, synthesis, and the biological context of its ultimate product, Cilostazol.

References

- 1. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 2. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. EP2527336A1 - Deuterated analogues of cilostazol - Google Patents [patents.google.com]

- 5. 5-Chloro-N-cyclohexylpentanamide | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chembk.com [chembk.com]

- 10. CN1733743A - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

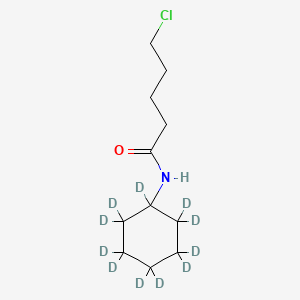

5-Chloro-N-cyclohexylpentanamide-d11 chemical structure

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide-d11

This guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the molecule's chemical structure, properties, relevant synthetic procedures, and applications.

5-Chloro-N-cyclohexylpentanamide-d11 is the deuterated form of 5-Chloro-N-cyclohexylpentanamide, where eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

physical and chemical properties of 5-Chloro-N-cyclohexylpentanamide-d11

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide-d11

This technical guide provides a comprehensive overview of the , a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

5-Chloro-N-cyclohexylpentanamide-d11 is a stable isotope-labeled compound useful in organic synthesis and as a reference standard in analytical studies.[1] The deuteration is typically on the cyclohexyl ring.[2] Below is a summary of its key physical and chemical properties. Data for the non-deuterated analog is also provided for comparison where specific data for the d11 variant is not available.

| Property | Value (d11 variant) | Value (unlabeled) | Reference |

| CAS Number | 1073608-18-0 | 15865-18-6 | [2][3] |

| Molecular Formula | C₁₁H₉D₁₁ClNO | C₁₁H₂₀ClNO | [3][4] |

| Molecular Weight | 228.80 g/mol | 217.74 g/mol | [4][5] |

| IUPAC Name | 5-chloro-N-(cyclohexyl-d11)pentanamide | 5-chloro-N-cyclohexylpentanamide | [2][6] |

| Synonyms | 5-Chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide | N-Cyclohexyl-5-chloropentanamide | [2][7] |

| Density | Not available | 1.04±0.1 g/cm³ (Predicted) | [8] |

| Boiling Point | Not available | 383.6±21.0 °C (Predicted) | [8] |

| Flash Point | Not available | 185.8°C | [8] |

| pKa | Not available | 15.98±0.20 (Predicted) | [8] |

Synthesis and Experimental Protocols

5-Chloro-N-cyclohexylpentanamide and its deuterated analogs are key intermediates in the synthesis of pharmacologically active compounds, notably Cilostazol (B1669032).[9] The general synthesis route involves the acylation of cyclohexylamine (B46788) or its deuterated counterpart with 5-chlorovaleryl chloride.

A common synthetic approach involves the reaction of cyclohexylamine with 5-chlorovaleryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methyltetrahydrofuran.[10] The product can then be purified by crystallization.[10]

Another patented method describes the synthesis of 5-chloro-N-cyclohexyl-valeramide by reacting 5-chloro-valeronitrile with cyclohexanol (B46403) in the presence of concentrated sulfuric acid.[11] This intermediate is then treated with phosphorus pentachloride.[11]

For the deuterated analog, a similar acylation reaction is employed using deuterated cyclohexylamine. A described synthesis of a d2-cyclohexyl analog involves reacting crude 4,4-d2-cyclohexylamine with 5-chlorovaleryl chloride in methylene (B1212753) chloride with triethylamine (B128534) at low temperatures.[12] This methodology can be adapted for the synthesis of the d11 variant by using cyclohexan-d11-ol (B119985) to produce the corresponding deuterated cyclohexylamine.[12]

Below is a generalized workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

Role in Drug Development

5-Chloro-N-cyclohexylpentanamide is a crucial intermediate in the synthesis of Cilostazol.[9] Cilostazol is a quinolinone derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This results in antiplatelet and vasodilatory effects.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves its conversion to a tetrazole compound, 5-(4-chlorobutyl)-1-cyclohexyl tetrazole, through a reaction with phosphorus pentachloride and an azide (B81097) source.[9][10] This tetrazole intermediate is then coupled with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone to yield Cilostazol.[9]

The use of the deuterated intermediate, 5-Chloro-N-cyclohexylpentanamide-d11, allows for the production of deuterated Cilostazol. Deuterated drugs, or "heavy drugs," can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced side effects.

The following diagram illustrates the relationship of 5-Chloro-N-cyclohexylpentanamide to the final active pharmaceutical ingredient, Cilostazol.

Safety Information

The non-deuterated compound, 5-chloro-N-cyclohexylpentanamide, is reported as not meeting GHS hazard criteria.[6] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[8] It is described as an irritating chemical that may cause skin and eye irritation upon contact.[8]

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a valuable deuterated intermediate primarily used in the synthesis of deuterated Cilostazol. Its physical and chemical properties are essential for optimizing reaction conditions and for its use as an analytical standard. While specific experimental data for the d11 variant is limited, the properties of its non-deuterated analog and the established synthetic routes provide a solid foundation for its application in pharmaceutical research and development. The use of this deuterated intermediate opens avenues for the development of next-generation therapeutics with potentially enhanced pharmacokinetic profiles.

References

- 1. theclinivex.com [theclinivex.com]

- 2. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 3. 5-Chloro-N-cyclohexylpentanamide | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. 1073608-18-0 CAS Manufactory [chemicalbook.com]

- 6. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. 5-CHLORO-N-CYCLOHEXYLPENTANAMIDE [chembk.com]

- 9. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]

- 10. CN105111190B - A kind of synthetic method of Cilostazol - Google Patents [patents.google.com]

- 11. CN111233777A - Synthesis method of N-cyclohexyl-5- (4-chlorobutyl) -1H-tetrazole - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: 5-Chloro-N-cyclohexylpentanamide-d11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of a known impurity of the pharmaceutical agent Cilostazol (B1669032). This document details the molecular weight, plausible synthetic pathways, and analytical considerations for this stable isotope-labeled compound. It is intended to serve as a valuable resource for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry.

Introduction

5-Chloro-N-cyclohexylpentanamide is recognized as a process impurity in the synthesis of Cilostazol, a medication used to treat intermittent claudication[1][2][3]. The deuterated isotopologue, 5-Chloro-N-cyclohexylpentanamide-d11, serves as a critical internal standard for its quantification in analytical methods, such as mass spectrometry-based assays. The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate measurement of the non-deuterated analyte in various matrices.

Chemical Properties and Molecular Weight

A clear understanding of the molecular properties of both the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide is fundamental for its application in research and quality control.

| Property | 5-Chloro-N-cyclohexylpentanamide | 5-Chloro-N-cyclohexylpentanamide-d11 |

| Molecular Formula | C₁₁H₂₀ClNO | C₁₁H₉D₁₁ClNO |

| Molecular Weight | 217.74 g/mol [4] | 228.80 g/mol [5] |

| Monoisotopic Mass | 217.1233 u[6] | 228.1924 u |

| CAS Number | 15865-18-6[4] | 1073608-18-0[7] |

| Synonyms | N-Cyclohexyl-5-chlorovaleramide | N-(Cyclohexyl-d11)-5-chloropentanamide |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 is not publicly available, a plausible synthetic route can be devised based on established methods for the preparation of the non-deuterated compound and general deuteration techniques. The key to the synthesis of the d11 analog is the use of cyclohexylamine-d11 as a starting material.

Proposed Synthesis of Cyclohexylamine-d11

The synthesis of cyclohexylamine-d11 can be achieved through the complete deuteration of aniline (B41778) followed by reduction, or by direct deuteration of cyclohexanol (B46403) followed by amination. A common method for the synthesis of cyclohexylamine (B46788) is the hydrogenation of aniline[8][9]. To produce the d11 analog, deuterated aniline would be used.

Proposed Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11

The final step in the synthesis would involve the acylation of cyclohexylamine-d11 with 5-chlorovaleryl chloride. This is a standard amide bond formation reaction.

Reaction:

A patent for the synthesis of Cilostazol describes a similar reaction for the non-deuterated compound, where cyclohexylamine is reacted with 5-chlorovaleryl chloride in the presence of a base like potassium carbonate in a suitable solvent such as methyltetrahydrofuran[10].

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and purification of 5-Chloro-N-cyclohexylpentanamide-d11.

Analytical Characterization

As a stable isotope-labeled internal standard, the purity and isotopic enrichment of 5-Chloro-N-cyclohexylpentanamide-d11 are of paramount importance. While specific spectra for the d11 compound are not publicly available, the following analytical techniques would be essential for its characterization.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural verification and determination of deuterium incorporation. | ¹H NMR would show a significant reduction or absence of signals corresponding to the cyclohexyl protons. ¹³C NMR would show characteristic signals for the pentanamide (B147674) chain. ²H NMR would confirm the presence and locations of deuterium. |

| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | The mass spectrum would show a molecular ion peak corresponding to the deuterated molecular weight (228.80 g/mol ). The isotopic distribution would indicate the level of deuterium incorporation. |

| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak would indicate high purity. The retention time would be very similar to the non-deuterated analog. |

A certificate of analysis for the non-deuterated 5-Chloro-N-cyclohexylpentanamide indicates that its purity is typically determined by HPLC, and its structure is confirmed by NMR and MS.

Application in Research and Drug Development

The primary application of 5-Chloro-N-cyclohexylpentanamide-d11 is as an internal standard in bioanalytical and pharmaceutical quality control assays for Cilostazol and its impurities[1][2]. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that 5-Chloro-N-cyclohexylpentanamide or its deuterated analog has any specific biological activity or is involved in any signaling pathways. Its significance lies in its structural relationship to Cilostazol as a process-related impurity.

The following diagram illustrates the relationship of 5-Chloro-N-cyclohexylpentanamide as an impurity to the active pharmaceutical ingredient, Cilostazol.

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a specialized chemical compound essential for the accurate quantification of its non-deuterated counterpart, a known impurity in the drug Cilostazol. While detailed synthetic and analytical data are proprietary, this guide provides a robust framework for understanding its properties, plausible synthesis, and critical role in pharmaceutical analysis. Further research into the potential biological effects of this impurity, although currently not indicated, could be a future area of investigation.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-CHLORO-N-CYCLOHEXYLPENTANAMIDE [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 8. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. CN105111190A - Method for synthesizing cilostazol - Google Patents [patents.google.com]

Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of an important organic synthesis intermediate. This document outlines the primary synthetic methodologies, presents relevant data in a structured format, and includes detailed experimental protocols adapted from established procedures for similar non-deuterated compounds.

Core Synthesis Strategy

The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 is most effectively achieved through the acylation of a deuterated cyclohexylamine (B46788) with 5-chlorovaleryl chloride. This method is a straightforward and well-documented approach for the formation of amides. An alternative, though less direct, route involves the reaction of 5-chlorovaleronitrile (B1664646) with deuterated cyclohexanol.

The primary challenge in the synthesis of the target molecule is the procurement of the deuterated starting material, specifically cyclohexylamine-d11 or cyclohexanol-d11. These isotopically labeled compounds are specialized reagents and their availability should be confirmed with chemical suppliers.

Quantitative Data Summary

While specific yield and purity data for the synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 are not extensively reported in publicly available literature, the following table summarizes representative data for the analogous non-deuterated synthesis, which can serve as a benchmark for expected outcomes.

| Parameter | Value | Method | Reference |

| Yield | 88.7% | Acylation of cyclohexylamine with 5-chlorovaleryl chloride | [1] |

| Molecular Formula | C11H9D11ClNO | N/A | [2] |

| Molecular Weight | 228.80 g/mol | N/A | [2] |

| CAS Number | 1073608-18-0 | N/A | [3][4] |

| Appearance | Colorless to yellowish liquid or white crystal | Physical Observation | [1][5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-Chloro-N-cyclohexylpentanamide. To synthesize the d11 analog, cyclohexylamine should be replaced with cyclohexylamine-d11 .

Method 1: Acylation of Cyclohexylamine-d11 with 5-Chlorovaleryl Chloride

This is the most direct and widely used method.

Materials:

-

Cyclohexylamine-d11

-

5-Chlorovaleryl Chloride

-

Methyltetrahydrofuran (or another suitable aprotic solvent like Dichloromethane)

-

Potassium Carbonate (or an organic base like Triethylamine)

-

0.1 mol/L Hydrochloric Acid

-

Water

-

Anhydrous Sodium Sulfate

-

Petroleum Ether

Procedure:

-

In a reaction flask, dissolve cyclohexylamine-d11 (1.0 eq) in methyltetrahydrofuran. Add water and potassium carbonate (1.1 eq).

-

Cool the stirred mixture to below 5°C in an ice bath.

-

Slowly add 5-chlorovaleryl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

-

Separate the organic layer. Wash the organic layer successively with 0.1 mol/L hydrochloric acid and then with water until neutral.

-

Extract the aqueous layers twice with methyltetrahydrofuran.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a crude oil.

-

Add petroleum ether to the crude product and stir at room temperature to induce crystallization.

-

Filter the resulting white crystals and dry to obtain 5-Chloro-N-cyclohexylpentanamide-d11.

Method 2: From 5-Chlorovaleronitrile and Cyclohexanol-d11

This method provides an alternative route to the target compound.

Materials:

-

5-Chlorovaleronitrile

-

Cyclohexanol-d11

-

Concentrated Sulfuric Acid

-

Ice

-

Methyl isobutyl ketone (MIBK) or other suitable extraction solvent

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution

-

Petroleum Ether (60-90°C)

Procedure:

-

In a reaction flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.

-

Prepare a mixed solution of 5-chlorovaleronitrile (1.0 eq) and cyclohexanol-d11 (1.0-1.5 eq).

-

Add the mixed solution dropwise to the cold concentrated sulfuric acid, maintaining the temperature between 0-5°C.

-

After the addition, allow the reaction mixture to stir for 30 minutes at this temperature.

-

Gradually raise the temperature by 5°C every 30 minutes until it reaches 25-30°C.

-

Maintain the reaction at this temperature for 2 hours, monitoring the consumption of 5-chlorovaleronitrile by a suitable method (e.g., GC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with methyl isobutyl ketone (3 times).

-

Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Dry the organic layer and concentrate under reduced pressure to obtain a light-yellow solid.

-

Recrystallize the crude product from petroleum ether (60-90°C) to yield the pure 5-Chloro-N-cyclohexylpentanamide-d11.

Visualized Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for 5-Chloro-N-cyclohexylpentanamide-d11.

Caption: Synthetic pathway for 5-Chloro-N-cyclohexylpentanamide-d11.

References

An In-depth Technical Guide to 5-Chloro-N-(cyclohexyl-d11)pentanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-N-(cyclohexyl-d11)pentanamide, a deuterated isotopologue of 5-Chloro-N-cyclohexylpentanamide. The non-deuterated form is a known intermediate in the synthesis of the pharmaceutical agent Cilostazol and is also monitored as a process-related impurity.[1][2] The deuterated version serves as an internal standard for pharmacokinetic studies and as a reference material in analytical methods for quantifying Cilostazol and its impurities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary application in pharmaceutical analysis.

Chemical Identity and Properties

The IUPAC name for this compound is 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide .[3] It is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide.

Physicochemical Data

The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of the compound for easy comparison.

| Property | 5-Chloro-N-(cyclohexyl-d11)pentanamide | 5-Chloro-N-cyclohexylpentanamide |

| CAS Number | 1073608-18-0[3] | 15865-18-6[4] |

| Molecular Formula | C₁₁H₉D₁₁ClNO[5] | C₁₁H₂₀ClNO[4] |

| Molecular Weight | 228.80 g/mol [5] | 217.73 g/mol [1] |

| Accurate Mass | 228.1924 Da[3] | 217.1233420 Da[1] |

| Appearance | White to Off-White Solid (presumed) | White to Off-White Solid[6] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; slightly soluble in water (presumed).[7] | Soluble in organic solvents such as ethanol and ether; slightly soluble in water.[7] |

Synthesis and Application Workflow

The primary role of 5-Chloro-N-(cyclohexyl-d11)pentanamide is as a synthetic intermediate and an analytical standard. The following diagram illustrates its synthesis and subsequent use in the synthesis of Cilostazol-d11.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 5-Chloro-N-cyclohexylpentanamide. The synthesis of the deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, would follow the same procedure, substituting cyclohexylamine (B46788) with cyclohexylamine-d11.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

This protocol is adapted from established synthetic methods.[2][8]

Materials:

-

5-Chlorovaleryl chloride

-

Cyclohexylamine

-

Dimethylaminopyridine (catalytic amount)

-

Water

-

Saturated aqueous sodium hydrogen carbonate

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) is prepared and cooled to 0°C in an ice bath.[2]

-

A separate solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of dimethylaminopyridine (0.02 g) in dichloromethane (300 ml) is prepared.[2]

-

The cyclohexylamine solution is added dropwise to the stirred 5-chlorovaleryl chloride solution at 0°C.[2]

-

The resulting mixture is stirred for 2 hours at 0°C, followed by an additional 16 hours at room temperature.[2]

-

The reaction mixture is then diluted with dichloromethane (400 ml).[2]

-

The organic layer is washed sequentially with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).[2]

-

The washed organic layer is dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

-

The crude product is recrystallized from an ethyl acetate-hexane mixture to afford pure 5-Chloro-N-cyclohexylpentanamide as a colorless crystalline solid.[2]

Application in Drug Development

5-Chloro-N-cyclohexylpentanamide is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[6] The deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, is crucial for the synthesis of Cilostazol-d11, which is used as an internal standard in pharmacokinetic and metabolic studies of Cilostazol. The use of stable isotope-labeled internal standards is a gold standard in bioanalytical method development, providing high accuracy and precision in the quantification of the drug and its metabolites in biological matrices.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves a cyclization reaction to form the tetrazole ring, followed by a condensation reaction with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final deuterated pharmaceutical agent, highlighting the position of 5-Chloro-N-(cyclohexyl-d11)pentanamide in this pathway.

References

- 1. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 4. 5-Chloro-N-cyclohexylpentanamide | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-CHLORO-N-CYCLOHEXYLPENTANAMIDE [chembk.com]

- 8. CN1733743A - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide (CAS 15865-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N-cyclohexylpentanamide is a chemical compound with the molecular formula C₁₁H₂₀ClNO. It is characterized by a five-carbon pentanamide (B147674) backbone with a chlorine atom at the 5-position and a cyclohexyl group attached to the amide nitrogen. This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, which is a crucial component in the production of the antiplatelet agent Cilostazol.[1][2] While not intended for direct therapeutic use, its purity and characterization are critical for the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-N-cyclohexylpentanamide is presented in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Source(s) |

| CAS Number | 15865-18-6 | [3] |

| Molecular Formula | C₁₁H₂₀ClNO | [3][4] |

| Molecular Weight | 217.74 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 70-71 °C | [2] |

| Boiling Point (Predicted) | 383.6 ± 21.0 °C | [4] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | |

| pKa (Predicted) | 15.98 ± 0.20 | [4] |

Synthesis and Manufacturing

Two primary synthetic routes for 5-Chloro-N-cyclohexylpentanamide have been documented. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.

Experimental Protocols

Method 1: From 5-Chlorovaleryl Chloride and Cyclohexylamine (B46788)

This method involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Materials: 5-chlorovaleryl chloride, cyclohexylamine, triethylamine (B128534), dimethylaminopyridine (DMAP), dichloromethane (B109758), water, saturated aqueous sodium hydrogen carbonate, saturated aqueous ammonium (B1175870) chloride, brine, anhydrous sodium sulfate, ethyl acetate, hexane.

-

Procedure:

-

A solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) is cooled to 0°C with stirring.

-

A solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of dimethylaminopyridine (0.02 g) in dichloromethane (300 ml) is added dropwise to the cooled solution.

-

The resulting mixture is stirred for 2 hours at 0°C, followed by an additional 16 hours at room temperature.

-

The reaction mixture is diluted with dichloromethane (400 ml) and washed successively with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is recrystallized from an ethyl acetate-hexane mixture to afford N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid.[2]

-

Method 2: From 5-Chlorovaleronitrile (B1664646) and Cyclohexanol (B46403)

This alternative synthesis route utilizes a Ritter-type reaction where a nitrile is reacted with an alcohol in the presence of a strong acid catalyst.

-

Materials: 5-chlorovaleronitrile, cyclohexanol, concentrated sulfuric acid, ice, methyl isobutyl ketone (MIBK), sodium bicarbonate aqueous solution, saturated saline solution, petroleum ether (60-90 °C).

-

Procedure:

-

Concentrated sulfuric acid (400 g) is added to a 1L reaction vessel and cooled to 0-5 °C using an ice-salt bath.

-

A mixed solution of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (100 g) is added dropwise to the cooled sulfuric acid.

-

The temperature is maintained for 30 minutes, then gradually increased by 5 °C every 30 minutes until it reaches 25-30 °C.

-

The reaction is incubated for 2 hours, with completion monitored by gas chromatography (GC) until the peak area of 5-chlorovaleronitrile is less than 1%.

-

The reaction mixture is poured into 1000 g of crushed ice and extracted with methyl isobutyl ketone (200 ml). The aqueous layer is further extracted with MIBK (3 x 200 ml).

-

The combined organic phases are washed with sodium bicarbonate aqueous solution until neutral, followed by a wash with saturated saline solution.

-

The organic solvent is concentrated after drying to yield a light-yellow solid.

-

The crude product is recrystallized from 400 ml of petroleum ether (60-90 °C) to obtain 97 g of white solid 5-chloro-N-cyclohexyl valeramide.[5]

-

Role in Organic Synthesis

The primary application of 5-Chloro-N-cyclohexylpentanamide is as a synthetic intermediate. Its chemical structure, featuring a reactive chloroalkane and an amide, makes it a versatile building block for more complex molecules.

Synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

5-Chloro-N-cyclohexylpentanamide is a direct precursor to N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, an important intermediate in the synthesis of Cilostazol.[1][2] The synthesis involves the conversion of the amide group into a tetrazole ring.

Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for 5-Chloro-N-cyclohexylpentanamide.

References

- 1. chembk.com [chembk.com]

- 2. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 3. Cilostazol Impurity 7 | CAS No- 15865-18-6 | Simson Pharma Limited [simsonpharma.com]

- 4. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. anaxlab.com [anaxlab.com]

A Technical Guide to Deuterated vs. Non-Deuterated 5-Chloro-N-cyclohexylpentanamide: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug development, the strategic modification of molecules to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. One such strategy that has gained significant traction is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution can profoundly influence a molecule's metabolic fate, often leading to improved metabolic stability, reduced toxicity, and an extended half-life. This technical guide provides an in-depth comparison of 5-Chloro-N-cyclohexylpentanamide and its deuterated analogues, key intermediates in the synthesis of the antiplatelet and vasodilatory agent cilostazol.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, and a theoretical comparison of the physicochemical and pharmacokinetic properties of these compounds. While direct comparative experimental data for the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide are not extensively available in the public domain, this guide synthesizes information from patent literature and general scientific principles to provide a valuable resource for those engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The introduction of deuterium into a molecule results in a slight increase in its molecular weight. While this change is minimal, it can have subtle effects on various physicochemical properties. The following table summarizes the available data for the non-deuterated 5-Chloro-N-cyclohexylpentanamide and provides a theoretical projection for its deuterated counterpart.

| Property | 5-Chloro-N-cyclohexylpentanamide | Deuterated 5-Chloro-N-cyclohexylpentanamide (d11) |

| Molecular Formula | C11H20ClNO[1][2] | C11H9D11ClNO[3][4] |

| Molecular Weight | 217.73 g/mol [2] | ~228.80 g/mol [4] |

| Boiling Point | 383.6 ± 21.0 °C (Predicted)[1] | Expected to be slightly higher |

| Density | 1.04 ± 0.1 g/cm³ (Predicted)[1] | Expected to be slightly higher |

| pKa | 15.98 ± 0.20 (Predicted)[1] | Expected to be similar |

| LogP | 2.6[2] | Expected to be similar |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[1] | Expected to have similar solubility profile |

Note: The data for the deuterated compound are theoretical estimations based on the known effects of deuteration and have not been experimentally verified in publicly available literature.

The Kinetic Isotope Effect: Impact on Pharmacokinetics

The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position. This can lead to significant alterations in the pharmacokinetic profile of a drug.

The table below outlines the generally expected effects of deuteration on key pharmacokinetic parameters.

| Parameter | Expected Effect of Deuteration | Rationale |

| Metabolic Stability | Increased | Slower rate of metabolism due to the kinetic isotope effect, particularly for metabolic pathways involving C-H bond cleavage.[5][6][7] |

| Half-life (t½) | Increased | Reduced rate of clearance leads to a longer circulation time in the body.[5][6] |

| Area Under the Curve (AUC) | Increased | Slower metabolism and clearance result in greater overall drug exposure.[8] |

| Clearance (CL) | Decreased | The rate at which the drug is removed from the body is reduced. |

| Maximum Concentration (Cmax) | Variable | May increase due to slower initial metabolism, or decrease depending on absorption and distribution kinetics.[8] |

| Formation of Metabolites | Decreased or Altered | The rate of formation of metabolites resulting from C-H bond cleavage will be reduced. This can also lead to "metabolic switching," where alternative metabolic pathways become more prominent.[9] |

Experimental Protocols: Synthesis of Deuterated and Non-Deuterated 5-Chloro-N-cyclohexylpentanamide

The following sections provide detailed synthetic protocols for both the non-deuterated and a deuterated version of 5-Chloro-N-cyclohexylpentanamide, as described in the patent literature.

Synthesis of Non-Deuterated 5-Chloro-N-cyclohexylpentanamide

A common method for the synthesis of 5-Chloro-N-cyclohexylpentanamide involves the acylation of cyclohexylamine (B46788) with 5-chlorovaleryl chloride.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as methyltetrahydrofuran. Add an aqueous solution of a base, for example, potassium carbonate.

-

Acylation: Cool the mixture to below 5°C. Slowly add 5-chlorovaleryl chloride dropwise to the cooled solution while stirring.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours.

-

Workup: Separate the organic and aqueous layers. The aqueous layer can be extracted further with the solvent to maximize yield. The combined organic phases are then washed with a dilute acid solution (e.g., 0.1 M HCl) and then with water until neutral.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent like petroleum ether to yield 5-Chloro-N-cyclohexylpentanamide as a white crystalline solid.

Synthesis of Deuterated 5-Chloro-N-cyclohexylpentanamide (5-chloro-N-(4,4-d-cyclohexyl)pentanamide)

The synthesis of the deuterated analogue follows a similar acylation procedure, utilizing a deuterated starting material.

Protocol:

-

Reaction Setup: In a reaction vessel, prepare a solution of crude 4,4-d-cyclohexylamine and triethylamine (B128534) in a solvent such as methylene (B1212753) chloride.

-

Acylation: Cool the solution in an ice bath. Add 5-chlorovaleroyl chloride dropwise to the cooled and stirred solution.

-

Reaction and Isolation: The reaction mixture is then subjected to appropriate workup and purification procedures to isolate the desired product, 5-chloro-N-(4,4-d-cyclohexyl)pentanamide.

Visualizing Synthetic and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic pathways and the relevant biological context of these compounds.

Caption: Synthetic pathways for non-deuterated and deuterated 5-Chloro-N-cyclohexylpentanamide.

Caption: Mechanism of action of Cilostazol, the therapeutic agent derived from these intermediates.[10][11][12]

Conclusion

The strategic use of deuterium in drug design represents a promising avenue for optimizing the pharmacokinetic properties of therapeutic agents. While 5-Chloro-N-cyclohexylpentanamide is primarily a synthetic intermediate, understanding the potential impact of deuteration on its characteristics provides valuable insights for the development of its downstream active pharmaceutical ingredient, cilostazol, and other structurally related molecules.

The synthesis of both deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide is achievable through established chemical methodologies. The key difference lies in the use of a deuterated starting material for the synthesis of the deuterated analogue. Based on the principles of the kinetic isotope effect, it is reasonable to predict that deuteration of 5-Chloro-N-cyclohexylpentanamide would lead to increased metabolic stability and a longer in vivo half-life of any subsequent drug molecule where this deuterated moiety remains intact and is a site of metabolism.

For researchers and drug development professionals, the information presented in this guide underscores the importance of considering deuteration as a viable strategy for enhancing the therapeutic potential of new chemical entities. Further experimental studies directly comparing the physicochemical and pharmacokinetic profiles of deuterated and non-deuterated 5-Chloro-N-cyclohexylpentanamide would be invaluable in quantifying the precise benefits of this isotopic substitution.

References

- 1. 5-CHLORO-N-CYCLOHEXYLPENTANAMIDE [chembk.com]

- 2. 5-chloro-N-cyclohexylpentanamide | C11H20ClNO | CID 11672974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-N-cyclohexylpentanamide-d11 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

5-Chloro-N-cyclohexylpentanamide-d11 literature review

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N-cyclohexylpentanamide-d11 is the deuterated form of 5-Chloro-N-cyclohexylpentanamide, a key intermediate in the synthesis of various organic molecules.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based assays. Its chemical properties are nearly identical to the non-deuterated analog, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application as an internal standard in analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide are presented below.

| Property | 5-Chloro-N-cyclohexylpentanamide-d11 | 5-Chloro-N-cyclohexylpentanamide |

| CAS Number | 1073608-18-0[2][3] | 15865-18-6[2][4] |

| Molecular Formula | C₁₁H₉D₁₁ClNO[3] | C₁₁H₂₀ClNO[4] |

| Molecular Weight | 228.80 g/mol [3] | 217.73 g/mol [4] |

| Appearance | White to Off-White Solid | White to Off-White Solid |

| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in ethanol (B145695) and ether, slightly soluble in water. |

Synthesis

General Synthetic Workflow

Caption: General synthetic scheme for 5-Chloro-N-cyclohexylpentanamide-d11.

Experimental Protocol: Synthesis of 5-Chloro-N-cyclohexylpentanamide

The following protocol is adapted from the synthesis of the non-deuterated compound and can be modified for the deuterated analog by substituting cyclohexylamine (B46788) with cyclohexylamine-d11.

-

Reaction Setup: In a reaction vessel, dissolve cyclohexylamine (or cyclohexylamine-d11) in a suitable solvent such as methyltetrahydrofuran. Add an aqueous solution of a base, for example, potassium carbonate.

-

Cooling: Cool the stirred mixture to a temperature below 5°C using an ice bath.

-

Addition of Acylating Agent: Slowly add 5-chlorovaleryl chloride to the cooled mixture dropwise, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours.

-

Workup: Separate the organic layer. The aqueous layer can be extracted again with the solvent to maximize yield. Wash the combined organic layers with a dilute acid (e.g., 0.1 M HCl) and then with water until neutral.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield the final product.

Application as an Internal Standard

The primary application of 5-Chloro-N-cyclohexylpentanamide-d11 is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Workflow: Bioanalytical Quantification

Caption: A typical workflow for the quantification of an analyte using a deuterated internal standard.

Detailed Protocol: Quantification in a Biological Matrix

-

Preparation of Standards and Quality Controls: Prepare a stock solution of the non-deuterated analyte and the deuterated internal standard (5-Chloro-N-cyclohexylpentanamide-d11) in a suitable organic solvent. From the analyte stock solution, prepare a series of calibration standards and quality control samples by spiking the appropriate amounts into the biological matrix of interest (e.g., plasma).

-

Sample Preparation:

-

To a known volume of the biological sample (calibration standard, quality control, or unknown sample), add a fixed amount of the 5-Chloro-N-cyclohexylpentanamide-d11 internal standard solution.

-

Perform a sample cleanup procedure, such as protein precipitation with a solvent like acetonitrile (B52724) or a liquid-liquid extraction, to remove interfering substances.

-

Isolate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase used for the LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from other components in the sample.

-

Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

5-Chloro-N-cyclohexylpentanamide-d11 is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard provides a high degree of accuracy and precision in quantitative assays. While detailed experimental data for this specific deuterated compound is not widely published, the provided protocols for its synthesis and application are based on well-established chemical and analytical principles. These can serve as a strong foundation for the development of specific and validated analytical methods.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-N-cyclohexylpentanamide-d11 as an Internal Standard in the Bioanalysis of Cilostazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the accurate and precise quantification of drug candidates and their metabolites in biological matrices is critical for regulatory submissions and the overall success of a drug development program. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity, selectivity, and speed. A cornerstone of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the most effective choice due to their near-identical physicochemical properties to the analyte of interest.

This document provides detailed application notes and protocols for the use of 5-Chloro-N-cyclohexylpentanamide-d11 as a precursor for the synthesis of a deuterated internal standard, cilostazol-d11 (B563047). This internal standard is employed in a validated UPLC-MS/MS method for the simultaneous determination of cilostazol (B1669032) and its active metabolite, 3,4-dehydro cilostazol, in human plasma. Cilostazol is a medication used to treat the symptoms of intermittent claudication. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the development and validation of similar bioanalytical assays.

Principle of the Method

The fundamental principle of this bioanalytical method is the use of a stable isotope-labeled internal standard, cilostazol-d11, to accurately quantify cilostazol and its metabolite in a complex biological matrix like human plasma. 5-Chloro-N-cyclohexylpentanamide is a known key intermediate in the synthesis of cilostazol.[1] Therefore, its deuterated analog, 5-Chloro-N-cyclohexylpentanamide-d11, serves as a crucial precursor for the synthesis of the deuterated internal standard, cilostazol-d11.

By adding a known amount of cilostazol-d11 to the plasma samples at the beginning of the sample preparation process, any loss of the analyte during extraction, or variations in instrument response, will be mirrored by the internal standard. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, leading to highly accurate and precise results. The sample preparation involves solid-phase extraction (SPE) to isolate the analytes from plasma components, followed by analysis using Ultra-Performance Liquid Chromatography (UPLC) for rapid separation and tandem mass spectrometry (MS/MS) for sensitive and selective detection.

Application: Quantification of Cilostazol and 3,4-dehydro cilostazol in Human Plasma

A validated UPLC-MS/MS method has been established for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma using their deuterated analogs as internal standards.[2][3] This method is suitable for pharmacokinetic and bioequivalence studies.

Experimental Protocols

-

Stock Solutions: Prepare individual stock solutions of cilostazol, 3,4-dehydro cilostazol, and the internal standard (cilostazol-d11, synthesized from 5-Chloro-N-cyclohexylpentanamide-d11) in methanol (B129727) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in the same diluent.

The following workflow outlines the solid-phase extraction procedure for plasma samples.

Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Sample Preparation.

The following diagram illustrates the analytical workflow from sample injection to data acquisition.

Caption: UPLC-MS/MS Analytical Workflow.

UPLC Conditions:

-

Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

-

Mobile Phase: Acetonitrile and 2.0 mM Ammonium Acetate (80:20, v/v)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cilostazol: m/z 370.3 → 288.3

-

3,4-dehydro cilostazol: m/z 368.2 → 286.3

-

Cilostazol-d11 (IS): m/z 381.2 → 288.3

-

Data Presentation

The performance of the bioanalytical method using cilostazol-d11 as the internal standard is summarized in the following tables. The data is adapted from the study by Bhatt et al. (2015).[3]

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Cilostazol | 0.5 - 1000 | 0.5 | > 0.99 |

| 3,4-dehydro cilostazol | 0.5 - 500 | 0.5 | > 0.99 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Cilostazol | LLOQ | 0.5 | 1.88 | 101.7 | 1.52 | 100.8 |

| Low | 1.5 | 1.25 | 99.5 | 1.18 | 99.1 | |

| Medium | 400 | 0.93 | 98.8 | 1.05 | 99.4 | |

| High | 800 | 1.15 | 99.2 | 1.36 | 99.7 | |

| 3,4-dehydro cilostazol | LLOQ | 0.5 | 2.79 | 102.7 | 2.51 | 101.5 |

| Low | 1.5 | 1.63 | 98.0 | 1.45 | 98.7 | |

| Medium | 200 | 0.91 | 99.3 | 1.12 | 99.8 | |

| High | 400 | 1.28 | 98.9 | 1.39 | 99.4 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |

| Cilostazol | Low | 95.4 | 1.026 |

| Medium | 96.6 | 1.014 | |

| High | 96.2 | 1.007 | |

| 3,4-dehydro cilostazol | Low | 95.4 | 1.027 |

| Medium | 96.4 | 1.014 | |

| High | 95.3 | 1.017 | |

| Cilostazol-d11 (IS) | - | 95.8 | 1.015 |

Conclusion

The use of 5-Chloro-N-cyclohexylpentanamide-d11 as a precursor for the synthesis of the stable isotope-labeled internal standard, cilostazol-d11, is integral to a highly sensitive, specific, and robust UPLC-MS/MS method for the quantification of cilostazol and its active metabolite in human plasma. The detailed protocols and comprehensive validation data presented demonstrate that this method is fit for purpose and can be reliably applied to support clinical and preclinical studies in drug development. The excellent performance characteristics, including high recovery, minimal matrix effects, and outstanding precision and accuracy, underscore the importance of using a stable isotope-labeled internal standard for achieving high-quality bioanalytical data.

References

Application Note: High-Throughput Analysis of Cilostazol in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Cilostazol Impurity 7 | CAS No- 15865-18-6 | Simson Pharma Limited [simsonpharma.com]

- 5. 5-Chloro-N-cyclohexylpentanamide | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for the Use of Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. Deuterated internal standards have emerged as the gold standard for quantitative mass spectrometry (MS)-based assays, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These stable isotope-labeled analogs of the target analyte offer a robust solution to compensate for variations inherent in the analytical workflow, from sample preparation to instrument response.[1][3][4] By replacing one or more hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but are distinguishable by their higher mass-to-charge ratio (m/z).[1][3] This unique characteristic allows them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby providing a reliable reference for accurate quantification.[1][5]

Core Principles of Deuterated Internal Standards

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] A known quantity of the deuterated standard is introduced into the sample at an early stage of the preparation process.[4] Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during extraction and variability in ionization.[4][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[2][4]

Key Advantages:

-

Correction for Matrix Effects: Deuterated standards effectively compensate for signal suppression or enhancement caused by the sample matrix.[1][3]

-

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, these standards significantly enhance the reliability of quantitative data.[1][3]

-

Enhanced Robustness: The use of deuterated internal standards leads to more rugged and reproducible analytical methods.[5]

-

Regulatory Acceptance: Methods employing deuterated internal standards are widely recognized and accepted by regulatory agencies like the FDA and EMA.[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis. Below are generalized methodologies for common applications.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.[4]

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.[4]

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.[4]

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix and the nature of the analyte.

This method is a rapid and straightforward technique for removing the majority of proteins from biological fluid samples.[7]

-

Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[8]

-

Add 10 µL of the deuterated internal standard working solution to the sample.[8]

-

Vortex briefly to ensure thorough mixing.[8]

-

Add 300 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to precipitate the proteins.[7]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a clean LC vial for analysis, avoiding the protein pellet.[7]

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[7]

-

Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.[7]

-

Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.[7]

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[7]

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.[7]

-

Washing: Wash the cartridge with a suitable solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for LC-MS/MS analysis. Specific conditions should be optimized for each analyte.

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1]

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good separation and peak shape.[1][4]

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.[1][4]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[4]

-

Data Analysis

-

Integrate the peak areas for the analyte and its corresponding deuterated internal standard.[1][8]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[1][8]

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with 1/x or 1/x² weighting is commonly used.[1][4]

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[4][8]

Data Presentation

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize comparative data highlighting the enhanced performance.

| Internal Standard Type | Analyte Concentration | Precision (%CV) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% |

| Structural Analog (DMR) | Low | 7.6% |

| Structural Analog (DMR) | Medium | 8.9% |

| Structural Analog (DMR) | High | 9.7% |

| Table 1: Comparison of Assay Precision with a Deuterated Internal Standard versus a Structural Analog.[8] |

| Internal Standard Type | Number of Donors | Recovery Range | Fold Variation |

| Non-isotope-labeled (Zileuton) | 6 | 29% - 70% | 2.4-fold |

| Non-isotope-labeled (Zileuton) | 6 (pre-treatment) | 16% - 56% | 3.5-fold |

| Isotope-labeled (Lapatinib-d3) | N/A | Corrected | N/A |

| Table 2: Recovery of Lapatinib from Cancer Patient Plasma. The use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery.[8] |

Mandatory Visualizations

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Logical relationship of how deuterated internal standards correct for variability.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: High-Throughput Bioanalytical Method for the Quantification of a Novel Analyte Using 5-Chloro-N-cyclohexylpentanamide-d11 as an Internal Standard

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of a novel small molecule therapeutic, "Analyte X," in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 5-Chloro-N-cyclohexylpentanamide-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol details a streamlined sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is suitable for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic studies.

Introduction

The development of novel therapeutics requires reliable bioanalytical methods to accurately measure drug concentrations in biological matrices.[1][2] Stable isotope-labeled internal standards are crucial for mitigating variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[3] 5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of a potential drug candidate or metabolite, making it an ideal internal standard for quantitative bioanalysis. This note provides a comprehensive protocol for its use in a typical LC-MS/MS workflow, from sample preparation to data acquisition.[1][4]

Materials and Methods

Materials:

-

Analyte X: (Structure and properties to be defined by the user)

-

Internal Standard: 5-Chloro-N-cyclohexylpentanamide-d11 (CAS: 1073608-18-0)[5][6]

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Water (all LC-MS grade)

-

Biological Matrix: Human plasma (K2-EDTA)

-

Equipment:

-

UHPLC system (e.g., Shimadzu, Waters, Agilent)

-

Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

-

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Analyte X and 5-Chloro-N-cyclohexylpentanamide-d11 into separate volumetric flasks.

-

Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

Working Solutions:

-

Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (5-Chloro-N-cyclohexylpentanamide-d11) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma samples (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |